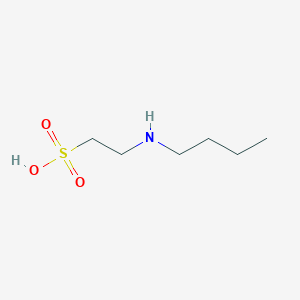
2-(butylamino)ethanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(butylamino)ethanesulfonic acid is an organic compound with the molecular formula C6H15NO3S and a molecular weight of 181.25 g/mol . It is a derivative of ethanesulfonic acid, where the hydrogen atom of the amino group is replaced by a butyl group. This compound is known for its applications in various scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylamino)ethanesulfonic acid typically involves the reaction of butylamine with ethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}_4\text{H}_9\text{NH}_2 + \text{C}_2\text{H}_5\text{SO}_3\text{H} \rightarrow \text{C}6\text{H}{15}\text{NO}_3\text{S} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions
2-(butylamino)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds depending on the reagents used .
科学的研究の応用
2-(butylamino)ethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
作用機序
The mechanism of action of 2-(butylamino)ethanesulfonic acid involves its interaction with specific molecular targets. It can act as a buffer, maintaining pH stability in biochemical reactions. The compound’s sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, influencing its activity in various pathways .
類似化合物との比較
Similar Compounds
Ethanesulfonic acid: Lacks the butyl group, making it less hydrophobic.
Butylamine: Lacks the sulfonic acid group, affecting its solubility and reactivity.
Taurine: Contains a sulfonic acid group but has different biological functions.
Uniqueness
2-(butylamino)ethanesulfonic acid is unique due to the presence of both the butyl group and the sulfonic acid group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and specific reactivity, making it valuable in various applications .
特性
CAS番号 |
17527-07-0 |
|---|---|
分子式 |
C6H15NO3S |
分子量 |
181.26 g/mol |
IUPAC名 |
2-(butylamino)ethanesulfonic acid |
InChI |
InChI=1S/C6H15NO3S/c1-2-3-4-7-5-6-11(8,9)10/h7H,2-6H2,1H3,(H,8,9,10) |
InChIキー |
IPRSYPLQDZLFFB-UHFFFAOYSA-N |
SMILES |
CCCCNCCS(=O)(=O)O |
正規SMILES |
CCCC[NH2+]CCS(=O)(=O)[O-] |
Key on ui other cas no. |
17527-07-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















